2-Acetyl-4-propylcyclohexan-1-one

Physicochemical Property Volatility Formulation Design

2-Acetyl-4-propylcyclohexan-1-one (CAS 1250812-07-7) is a disubstituted cyclohexanone derivative (C₁₁H₁₈O₂, MW 182.26) featuring an acetyl group at the 2-position and a propyl chain at the 4-position. It is classified as an aliphatic ketone and is primarily sourced for research and development, with a commercial purity specification of 95% and routine QC by NMR, HPLC, and GC.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
Cat. No. B13074202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-4-propylcyclohexan-1-one
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCCCC1CCC(=O)C(C1)C(=O)C
InChIInChI=1S/C11H18O2/c1-3-4-9-5-6-11(13)10(7-9)8(2)12/h9-10H,3-7H2,1-2H3
InChIKeyPYJLSHIZOKFPON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-4-propylcyclohexan-1-one: Comparative Baseline for Scientific Procurement


2-Acetyl-4-propylcyclohexan-1-one (CAS 1250812-07-7) is a disubstituted cyclohexanone derivative (C₁₁H₁₈O₂, MW 182.26) featuring an acetyl group at the 2-position and a propyl chain at the 4-position . It is classified as an aliphatic ketone and is primarily sourced for research and development, with a commercial purity specification of 95% and routine QC by NMR, HPLC, and GC . While its documented use cases in primary literature are limited, vendor reports indicate preliminary utility in fragrance formulation and as a synthetic intermediate . This guide establishes its evidence-based position relative to the most relevant in-class analogs: 2-acetylcyclohexanone, 4-propylcyclohexanone, and 2-acetyl-4-methylcyclohexanone.

2-Acetyl-4-propylcyclohexan-1-one: Structure-Driven Differentiation Prevents Simple Class-Level Substitution


In-class compounds like 2-acetylcyclohexanone or 4-propylcyclohexanone cannot be assumed interchangeable with 2-acetyl-4-propylcyclohexan-1-one. The simultaneous presence of an acetyl (C2) and a propyl (C4) group on the cyclohexanone ring creates a unique steric and electronic environment that distinguishes it from mono-substituted analogs . For instance, 2-acetylcyclohexanone exhibits a boiling point of 224 °C and a distinct enolate reactivity, while 4-propylcyclohexanone (bp ~210 °C) lacks the acetyl keto-enol tautomerism [1]. The propyl chain in the target compound further modulates volatility (predicted bp ~210–230 °C), logP, and olfactory properties compared to the 4-methyl analog, making direct substitution without reformulation or reactivity recalibration scientifically unsound .

2-Acetyl-4-propylcyclohexan-1-one: Head-to-Head Quantitative Differentiation from Closest Analogs


Molecular Weight and Alkyl Chain Length Comparison vs. 2-Acetyl-4-methylcyclohexanone

The molecular weight of 2-acetyl-4-propylcyclohexan-1-one (182.26 g/mol) is 28.05 g/mol higher than that of 2-acetyl-4-methylcyclohexanone (154.21 g/mol) , corresponding to an additional [-CH₂CH₂-] group. This mass difference directly impacts boiling point (predicted shift of +20–30 °C) and vapor pressure, which are critical for fragrance substantivity and reaction volatility in synthetic applications .

Physicochemical Property Volatility Formulation Design

Boiling Point Comparison vs. Unsubstituted 2-Acetylcyclohexanone

2-Acetylcyclohexanone has a reported boiling point of 111–112 °C at 18 mmHg and 224–226 °C at 760 mmHg [1]. For 2-acetyl-4-propylcyclohexan-1-one, structural addition of a propyl group is predicted to raise the boiling point to ~210 °C at 760 mmHg (value inferred from class-level estimation; direct experimental data remain unavailable in open literature) . This represents an approximate 15 °C decrease relative to the unsubstituted analog when compared at atmospheric pressure, which is counterintuitive and likely reflects the quality of available data rather than a real physical trend.

Thermal Property Distillation Processing

Application Domain Differentiation: Fragrance vs. Bulk Synthetic Intermediate

In contrast to 4-propylcyclohexanone, which is primarily marketed as a general synthesis reagent with an 'unpleasant odor' [1], 2-acetyl-4-propylcyclohexan-1-one is described by multiple vendors as having a 'pleasant aroma' and being suitable for fragrance applications . This functional shift arises from the acetyl group, which introduces a second carbonyl capable of participating in Schiff base formation or enolate chemistry absent in the monoketone analog [2].

Application Profile Fragrance Synthetic Utility

Analytical QC Differentiation: Multi-Technique Batch Release Data Availability

Procurement from vendors such as Bidepharm provides batch-specific QC data including NMR, HPLC, and GC for 2-acetyl-4-propylcyclohexan-1-one . In contrast, 2-acetyl-4-methylcyclohexanone listings on major platforms frequently lack multi-technique batch analysis and are often sold on the basis of a single purity specification without supporting chromatographic or spectral data . This gap in analytical data directly impacts the ability to verify structural identity and purity before use in sensitive synthetic pathways.

Quality Control Batch Reproducibility Procurement Specification

2-Acetyl-4-propylcyclohexan-1-one: Evidence-Driven Application Scenarios


Fragrance Formulation Prototyping Requiring Controlled Volatility

When developing fragrance compositions that require a mid-to-base note with fruity or woody undertones, 2-acetyl-4-propylcyclohexan-1-one may offer a balance between volatility and substantivity that differs from the lighter 2-acetyl-4-methylcyclohexanone [1]. The higher molecular weight (182.26 vs. 154.21 g/mol) predicts a lower vapor pressure, extending the fragrance's persistence on skin while maintaining the acetyl-driven pleasant aroma profile reported by vendors .

Synthetic Intermediate in Keto-Enolate Chemistry

The presence of both a 2-acetyl group (capable of enolate formation) and a lipophilic 4-propyl chain makes this compound a potential precursor for regioselective alkylations, aldol condensations, or metal-catalyzed cross-couplings [1]. This dual functionality is absent in 4-propylcyclohexanone, which cannot engage in the same enolate chemistry, thereby enabling a broader scope of derivatization [2].

Procurement for Structure-Activity Relationship (SAR) Libraries

In medicinal chemistry or agrochemical SAR campaigns exploring the effect of alkyl chain length on biological activity, 2-acetyl-4-propylcyclohexan-1-one serves as the C3-alkyl congener within a 2-acetyl-4-alkylcyclohexanone series [1]. Its procurement with full NMR, HPLC, and GC batch data ensures library integrity that may be compromised if a less rigorously characterized analog (e.g., the 4-methyl or 4-ethyl variant) is substituted.

Odorant Receptor or Olfactory Psychophysics Studies

Given preliminary reports of a pleasant aroma and its structural relationship to known cyclohexanone odorants, this compound could be investigated in olfactory receptor screening or structure-odor relationship studies [1]. The qualitative olfactory shift from the 'unpleasant' 4-propylcyclohexanone to the 'pleasant' target compound provides a testable hypothesis centering on the role of the acetyl group as a second hydrogen-bond acceptor [2].

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